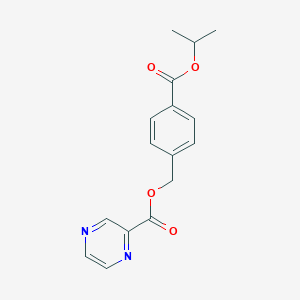![molecular formula C23H29N3O B246982 2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B246982.png)
2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone, also known as PPAP, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. PPAP belongs to the family of phenylpiperazine derivatives and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone is not fully understood, but it is believed to act as a selective dopamine reuptake inhibitor and a serotonin receptor agonist. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity.
Biochemical and physiological effects:
This compound has been found to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in mood regulation. This compound has also been shown to increase the levels of BDNF, which is important for neuronal survival and plasticity. This compound has been found to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone has several advantages for lab experiments, including its relatively simple synthesis and its wide range of biological activities. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the study of 2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone. These include further studies on its potential therapeutic applications, including its use in the treatment of neurodegenerative disorders and mood disorders. There is also a need for further studies on its safety and efficacy in humans, as well as studies on its potential side effects and interactions with other drugs.
Synthesis Methods
2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone can be synthesized using a variety of methods, including the reaction of 4-phenylpiperazine with 4-piperidinone in the presence of a reducing agent. Other methods include the reaction of 4-phenylpiperazine with 4-piperidinylbenzaldehyde or 4-piperidinylacetophenone in the presence of a reducing agent.
Scientific Research Applications
2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone has been studied extensively for its potential therapeutic applications. It has been found to exhibit antidepressant, anxiolytic, and antinociceptive effects in animal models. This compound has also been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
properties
Molecular Formula |
C23H29N3O |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
2-phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C23H29N3O/c27-23(19-20-7-3-1-4-8-20)26-13-11-22(12-14-26)25-17-15-24(16-18-25)21-9-5-2-6-10-21/h1-10,22H,11-19H2 |
InChI Key |
PWMGGTUTVOKGOM-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)C(=O)CC4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)C(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethoxybenzoyl)piperazine](/img/structure/B246900.png)




![1-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246917.png)

![1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole](/img/structure/B246922.png)


![1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B246929.png)

![1-[(4-Methylphenoxy)acetyl]-4-(phenylacetyl)piperazine](/img/structure/B246931.png)